molecular formula C19H14N4OS2 B11094085 4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile

4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile

Cat. No.: B11094085
M. Wt: 378.5 g/mol
InChI Key: WNRGVLQJWBXNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or acetone, and catalysts such as L-proline . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar compounds to 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide include other benzothiazole derivatives such as:

The uniqueness of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N4OS2

Molecular Weight

378.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C19H14N4OS2/c20-11-13-9-16(23-5-7-24-8-6-23)18(10-14(13)12-21)26-19-22-15-3-1-2-4-17(15)25-19/h1-4,9-10H,5-8H2

InChI Key

WNRGVLQJWBXNJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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